molecular formula C20H11N3O4S B11985750 (2E)-2-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11985750
M. Wt: 389.4 g/mol
InChI Key: OPVWJSWIFMUYFP-WOJGMQOQSA-N
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Description

(2E)-2-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least two different elements as members of its ring(s). This particular compound features a combination of furan, thiazole, and benzimidazole rings, making it a unique and potentially useful molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common approach might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the thiazole ring: This often involves the condensation of a thioamide with a haloketone.

    Construction of the benzimidazole ring: This can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule, often under reflux conditions with suitable catalysts.

Industrial Production Methods

Industrial production of such complex molecules may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiazole rings.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with metals, which can act as catalysts in various organic reactions.

    Material Science: Potential use in the development of new materials with unique electronic or optical properties.

Biology

    Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new therapeutic agents due to its unique structure and biological activity.

Industry

    Dyes and Pigments: The compound’s aromatic structure may make it useful in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell walls or inhibit essential enzymes. If used in catalysis, it might facilitate the formation or breaking of chemical bonds through coordination with metal centers.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-{[5-(3-nitrophenyl)-2-furyl]methylene}thiazole
  • (2E)-2-{[5-(3-nitrophenyl)-2-furyl]methylene}benzimidazole

Uniqueness

The unique combination of furan, thiazole, and benzimidazole rings in (2E)-2-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one provides it with distinct chemical and physical properties that are not found in simpler analogs

Properties

Molecular Formula

C20H11N3O4S

Molecular Weight

389.4 g/mol

IUPAC Name

(2E)-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H11N3O4S/c24-19-18(28-20-21-15-6-1-2-7-16(15)22(19)20)11-14-8-9-17(27-14)12-4-3-5-13(10-12)23(25)26/h1-11H/b18-11+

InChI Key

OPVWJSWIFMUYFP-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])S3

Origin of Product

United States

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